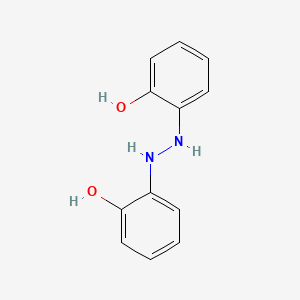![molecular formula C16H10N4O5 B8047670 (1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one](/img/structure/B8047670.png)
(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. It is also referred to as Pigment Orange 5 and is characterized by its vibrant orange color and excellent lightfastness . This compound is commonly used as a pigment in various industries due to its stability and color properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-1-[2-(2,4-dinitrophenyl)hydrazin-1-ylidene]-1,2-dihydronaphthalen-2-one typically involves the reaction of 2,4-dinitrophenylhydrazine with 1,2-dihydronaphthalen-2-one under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, which is then subjected to cyclization to form the final product.
Industrial Production Methods
In industrial settings, the production of Pigment Orange 5 involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent quality of the pigment. The final product is then purified through recrystallization or other suitable methods to remove any impurities.
化学反応の分析
Types of Reactions
Pigment Orange 5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of the nitro groups in the compound can lead to the formation of corresponding amines.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amino derivatives formed by the reduction of nitro groups.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
Pigment Orange 5 has several scientific research applications, including:
Chemistry: Used as a standard pigment in analytical chemistry for studying colorimetric properties and reactions.
Biology: Employed in biological staining techniques to visualize cellular components.
Medicine: Investigated for potential use in drug delivery systems due to its stability and color properties.
作用機序
The mechanism of action of Pigment Orange 5 primarily involves its interaction with light. The compound absorbs light in the visible spectrum, leading to the excitation of electrons and the emission of light, which gives it its characteristic orange color. In biological applications, the compound can bind to specific cellular components, allowing for visualization under a microscope.
類似化合物との比較
Similar Compounds
Pigment Orange 13: Similar in color but differs in chemical structure and stability.
Pigment Orange 34: Another orange pigment with different lightfastness and application properties.
Pigment Red 1: A red pigment with similar chemical properties but different color characteristics.
Uniqueness
Pigment Orange 5 is unique due to its specific chemical structure, which provides excellent lightfastness and stability. Its ability to undergo various chemical reactions also makes it versatile for different applications in research and industry.
特性
IUPAC Name |
(1Z)-1-[(2,4-dinitrophenyl)hydrazinylidene]naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O5/c21-15-8-5-10-3-1-2-4-12(10)16(15)18-17-13-7-6-11(19(22)23)9-14(13)20(24)25/h1-9,17H/b18-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABZBOSSCDRKEA-VLGSPTGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Cyanophenyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B8047603.png)
![Ethyl 2-[3,5-bis(trifluoromethyl)phenoxy]-propionate](/img/structure/B8047611.png)





![(S)-2-Methyl-N-[(2S)-1,1,1-trifluoro-4-oxo-4-phenylbutan-2-yl]propane-2-sulfinamide](/img/structure/B8047660.png)
![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)




